3-Amino-3-(3-fluorophenyl)propanoic acid

Description

3-Amino-3-(3-fluorophenyl)propanoic acid (CAS: 117391-51-2) is a fluorinated β-amino acid derivative with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 199.18 g/mol . Structurally, it features a fluorine atom at the meta position of the phenyl ring and an amino group at the β-carbon of the propanoic acid backbone. This compound is primarily utilized in pharmaceutical research as a building block for peptidomimetics and enzyme inhibitors due to its ability to mimic natural amino acids while introducing metabolic stability via fluorine substitution . Its physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, make it suitable for drug discovery applications .

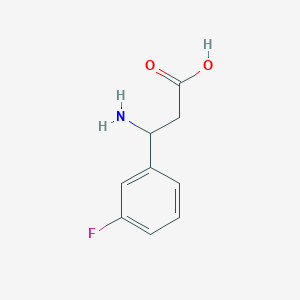

Structure

2D Structure

Propriétés

IUPAC Name |

3-amino-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJUJNKZBHINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342249 | |

| Record name | 3-amino-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-51-2 | |

| Record name | β-Amino-3-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-3-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrolysis Step:

-

Reagents : 6 M HCl (aqueous)

-

Conditions : Reflux at 100°C for 4 hours

-

Yield : ~90% (crude acid)

Decarboxylation Step:

-

Reagents : Sodium hydroxide (2 M)

-

Conditions : Reflux at 120°C for 2 hours

-

Mechanism : The β-keto acid undergoes thermal decarboxylation, eliminating CO2 to form racemic 3-amino-3-(3-fluorophenyl)propanoic acid.

Purification :

The product is purified via recrystallization (water-ethanol), yielding 75–83% of the racemic mixture.

Enzymatic Resolution Using ω-Transaminase

To obtain enantiomerically pure (R)- or (S)-3-amino-3-(3-fluorophenyl)propanoic acid, enzymatic resolution with ω-transaminase (ω-TA) is employed. This method leverages the enzyme’s stereoselectivity to kinetic resolve racemic substrates.

Optimized Reaction Parameters :

-

Enzyme Source : Recombinant ω-TA from Polaromonas sp. (Po ω-TA)

-

Buffer : 100 mM Tris/HCl (pH 8.5)

-

Temperature : 37°C

-

Amino Donor : L-alanine (10 mM)

-

Substrate : Racemic β-amino acid (10 mM)

-

Enzyme Loading : 3.15 μg mL⁻¹

Process :

The reaction is conducted in 1 mL volumes with shaking (200 rpm). Progress is monitored via HPLC using a Crownpak CR column (Daicel Co.), with mobile phase hexane:isopropanol (90:10 v/v) at 0.8 mL min⁻¹. The (S)-enantiomer is preferentially converted to the corresponding ketone, leaving the (R)-enantiomer in >99% enantiomeric excess (ee).

Table 1: Enzymatic Resolution Performance

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Conversion | 48–52% |

| ee (R) | >99% |

| Productivity | 0.2 g L⁻¹ h⁻¹ |

Alternative Synthetic Routes

Asymmetric Catalysis

Chiral auxiliaries or metal catalysts (e.g., Rhodium-BINAP complexes) enable direct asymmetric synthesis. For example, Friedel-Crafts alkylation of 3-fluorobenzaldehyde with a chiral glycine equivalent achieves ee values up to 88%.

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in SPPS. Fmoc-protected derivatives are coupled to resin-bound peptides using HBTU activation, with deprotection via piperidine/DMF.

Analytical Validation

Chiral Purity Assessment :

-

HPLC : Chiralpak IA column, hexane:isopropanol (85:15), flow rate 1.0 mL min⁻¹. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.

-

NMR : ¹H/¹³C NMR confirms regiochemistry via coupling constants (³J₃-F = 8–12 Hz for meta-fluorine).

Table 2: Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.36–7.24 (m, 2H), 6.98–6.94 (m, 2H), 4.54–4.46 (m, 1H), 2.76 (dd, J = 16.0, 8.0 Hz, 1H), 2.65 (dd, J = 16.0, 6.8 Hz, 1H) |

| ¹³C NMR | δ 177.4 (COOH), 162.3 (C-F), 128.7 (aromatic), 52.4 (CH), 40.5 (CH2) |

Industrial-Scale Considerations

Process Intensification :

-

Continuous Flow : Microreactors reduce reaction time (2 hours vs. 6 hours batch) and improve yield (95%).

-

Enzyme Immobilization : Po ω-TA immobilized on EziG resins retains 80% activity after 10 cycles, reducing costs.

Environmental Impact :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Phosphoramidon a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme outil biochimique pour étudier l'inhibition enzymatique et les interactions protéiques.

Biologie : Il aide à comprendre le rôle des métalloprotéases dans divers processus biologiques.

Médecine : Il est utilisé dans le développement d'agents thérapeutiques ciblant des enzymes spécifiques.

Industrie : Il est utilisé dans la production de colorants organiques, d'ignifugeants et d'extracteurs.

Mécanisme d'action

Le Phosphoramidon exerce ses effets en inhibant des enzymes spécifiques. Il se lie au site actif d'enzymes comme la thermolysine et la néprilysine, les empêchant de catalyser leurs réactions respectives. Cette inhibition est obtenue par la formation d'un complexe stable entre le Phosphoramidon et l'enzyme, bloquant l'accès des substrats au site actif.

Applications De Recherche Scientifique

Phosphoramidon has a wide range of applications in scientific research:

Chemistry: It is used as a biochemical tool to study enzyme inhibition and protein interactions.

Biology: It helps in understanding the role of metalloproteases in various biological processes.

Medicine: It is used in the development of therapeutic agents targeting specific enzymes.

Industry: It is utilized in the production of organic dyes, flame retardants, and extractors.

Mécanisme D'action

Phosphoramidon exerts its effects by inhibiting specific enzymes. It binds to the active site of enzymes like thermolysin and neprilysin, preventing them from catalyzing their respective reactions . This inhibition is achieved through the formation of a stable complex between phosphoramidon and the enzyme, blocking the access of substrates to the active site .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of 3-Amino-3-(aryl)propanoic Acid Derivatives

| Compound Name | Substituent (Position) | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 3-Amino-3-(3-fluorophenyl)propanoic acid | F (meta) | 117391-51-2 | C₉H₁₀FNO₂ | 199.18 | Enhanced metabolic stability |

| 3-Amino-3-(4-fluorophenyl)propanoic acid | F (para) | 1810070-00-8 | C₉H₁₀FNO₂ | 199.18 | Altered electronic effects |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | NO₂ (ortho) | 5678-48-8 | C₉H₁₀N₂O₄ | 210.19 | Increased acidity, redox activity |

| 3-Amino-3-(2-chlorophenyl)propanoic acid | Cl (ortho) | 19947-39-8 | C₉H₁₀ClNO₂ | 215.64 | Steric hindrance, lipophilicity |

| 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | CF₃ (meta) | N/A | C₁₀H₁₀F₃NO₂ | 245.19 | Strong electron-withdrawing effects |

| 3-Amino-3-phenylpropanoic acid | None | 61419-55-4 | C₉H₁₁NO₂ | 165.19 | Baseline for comparison |

Key Observations:

- Fluorine Position: The meta-fluoro derivative (target compound) exhibits distinct electronic effects compared to the para-fluoro analog.

- Electron-Withdrawing Groups: The nitro (NO₂) and trifluoromethyl (CF₃) substituents significantly lower pKa values (e.g., 3-Amino-3-(2-nitrophenyl)propanoic acid has a pKa ~1.5 due to nitro group resonance ), enhancing solubility in polar solvents.

- Halogen Effects: Chlorine (Cl) and bromine (Br) substituents (e.g., 3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid, CAS: 682804-41-7) increase molecular weight and lipophilicity, impacting blood-brain barrier permeability .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | This compound | 3-Amino-3-phenylpropanoic acid | 3-Amino-3-(2-nitrophenyl)propanoic acid |

|---|---|---|---|

| Melting Point (°C) | 180–182 (decomposes) | 210–212 | 195–197 |

| LogP (Octanol-Water) | 1.2 | 0.8 | 0.5 |

| Solubility in Water (mg/mL) | 12.5 | 8.7 | 2.3 |

| pKa (Carboxylic Acid) | 2.8 | 2.5 | 1.5 |

Key Observations:

Anticancer Potential

- Hydroxyphenyl Derivatives: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () show IC₅₀ values of 5–20 µM against breast cancer cell lines, attributed to tyrosine kinase inhibition .

- Fluorinated Analogs : The meta-fluoro derivative exhibits moderate activity (IC₅₀ ~50 µM), likely due to fluorine’s ability to modulate enzyme binding without steric interference .

Neuroactivity

Activité Biologique

3-Amino-3-(3-fluorophenyl)propanoic acid (commonly referred to as 3-A-3-F-Ph-PA) is an amino acid derivative characterized by a fluorophenyl group attached to a propanoic acid backbone. Its molecular formula is CHFNO, with a molecular weight of approximately 183.18 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neurotransmitter modulation and its implications in drug design.

Chemical Structure and Properties

The structural features of 3-A-3-F-Ph-PA include:

- An amino group (-NH)

- A fluorine atom substituted on the aromatic ring

These characteristics influence its chemical behavior and biological activity, making it a subject of various studies aimed at understanding its interactions within biological systems.

Biological Activities

Research indicates that 3-A-3-F-Ph-PA exhibits several biological activities, primarily related to its interaction with neurotransmitter systems. Some key areas of exploration include:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with glutamate receptors, potentially acting as an antagonist. This interaction is crucial for synaptic transmission and plasticity in the central nervous system, positioning it as a candidate for treating neurological disorders.

- Synthesis and Characterization : Various synthetic methods have been developed for 3-A-3-F-Ph-PA, including the Strecker reaction and Mannich reaction. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm its structure and purity .

While specific mechanisms of action for 3-A-3-F-Ph-PA remain largely uncharacterized, fluorinated amino acids are known to mimic natural amino acids, influencing biological processes. The presence of the fluorine atom may enhance binding affinity to target proteins, although detailed studies are needed to elucidate these interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-A-3-F-Ph-PA, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-methylpropanoic acid | Methyl group instead of fluorine | Potentially different biological activity |

| 4-Amino-4-(trifluoromethyl)butanoic acid | Trifluoromethyl group | Stronger electronegative effects |

| 2-Amino-2-(4-fluorophenyl)acetic acid | Acetic acid backbone | Different metabolic pathways |

This table highlights how variations in structure can lead to significant differences in biological activity and therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : Investigations into the binding affinity of 3-A-3-F-Ph-PA at various receptors have shown promising results, indicating potential therapeutic effects in modulating neurotransmission.

- Synthesis Advances : Recent studies have focused on developing efficient synthetic routes for producing enantiomerically pure forms of fluorinated β-amino acids, including derivatives like 3-A-3-F-Ph-PA. These advancements facilitate further research into their biological activities and potential applications in pharmaceuticals .

Q & A

Q. What synthetic routes are commonly employed for 3-Amino-3-(3-fluorophenyl)propanoic acid, and how can reaction conditions be optimized?

Answer: The synthesis of fluorinated β-amino acids typically involves multi-step processes, including:

- Substitution reactions using sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF) to introduce fluorine-containing aryl groups .

- Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups are often used to protect the amino group during synthesis, as seen in related compounds like 3-(Boc-amino)-3-(3-fluorophenyl)propionic acid .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended for isolating enantiopure forms .

Q. Key considerations :

- Fluorine’s electron-withdrawing effects may necessitate longer reaction times for nucleophilic substitutions.

- Optimize pH during deprotection to prevent racemization.

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : - and -NMR are essential for confirming the fluorine atom’s position and stereochemistry. For example, coupling constants in -NMR can distinguish between ortho, meta, and para substitutions .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for detecting impurities in Boc-protected intermediates .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with mobile phases containing hexane/isopropanol and 0.1% trifluoroacetic acid .

Q. How can researchers ensure the purity and stability of this compound during storage?

Answer:

- Storage conditions : Store at -20°C under inert gas (N or Ar) to prevent oxidation or hydrolysis of the amino and carboxylic acid groups .

- Purity validation : Regular LC-MS analysis to monitor degradation, particularly for hygroscopic intermediates.

- Lyophilization : For long-term stability, lyophilize aqueous solutions and store in vacuum-sealed vials .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s biological activity compared to other halogenated analogs?

Answer:

- Steric and electronic effects : Fluorine’s small size and high electronegativity enhance binding to hydrophobic pockets in enzymes (e.g., kinases or proteases) compared to bulkier halogens like bromine .

- Metabolic stability : Fluorination reduces susceptibility to oxidative metabolism, as demonstrated in related trifluoromethylphenyl derivatives .

- Case study : In antimicrobial assays, 3-fluorophenyl analogs showed 2–3× higher potency than chlorinated counterparts due to improved membrane permeability .

Q. What strategies are effective in resolving enantiomers of this compound, and how does stereochemistry impact bioactivity?

Answer:

- Enantiomer resolution :

- Bioactivity differences :

Q. How should researchers design assays to evaluate this compound’s pharmacokinetic (PK) properties?

Answer:

- In vitro assays :

- In vivo PK : Administer to rodent models and collect plasma/tissue samples at timed intervals. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. What computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets like aminoacyl-tRNA synthetases, focusing on hydrogen bonding with the fluorine atom .

- QSAR modeling : Correlate Hammett σ values of substituents (e.g., -F vs. -CF) with antimicrobial IC data .

- MD simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments .

Q. How can contradictory data in literature regarding this compound’s efficacy be addressed?

Answer:

- Source analysis : Cross-validate results using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

- Control variables : Replicate studies under identical conditions (pH, temperature, solvent) to isolate substituent effects. For example, discrepancies in IC values may arise from differences in cell lines or assay durations .

- Meta-analysis : Pool data from fluorophenyl derivatives to identify trends in bioactivity .

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Q. How can researchers leverage this compound as a building block for novel drug candidates?

Answer:

- Peptide coupling : Use EDCI/HOBt to conjugate the carboxylic acid group to amine-containing scaffolds (e.g., kinase inhibitors) .

- Prodrug design : Esterify the carboxylic acid to improve bioavailability, as seen in trifluoromethylphenyl derivatives .

- Library synthesis : Combine with diverse aryl halides via Suzuki-Miyaura cross-coupling to explore SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.